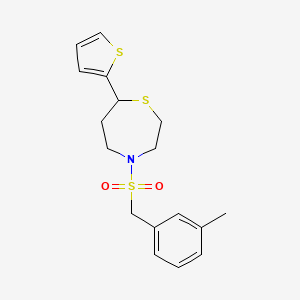

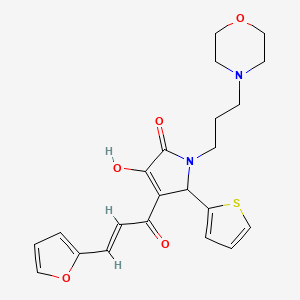

4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a seven-membered thiazepane ring. The presence of sulfur atoms in the thiophene and thiazepane rings may also contribute to the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by the presence of the sulfonyl group, the thiophenyl group, and the thiazepane ring. The sulfonyl group is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions .Scientific Research Applications

Electrophilic Sulfenylation in Synthesis

- Electrophilic Sulfenylation : A novel electrophilic sulfenylating agent was developed for the synthesis of thiols with acid-labile protecting groups, leading to a stereocontrolled preparation of protected forms of amino acids, which could be incorporated into peptides (Shibata et al., 1996).

Antiandrogen Activity and Synthesis

- Nonsteroidal Antiandrogens : Synthesis and structure-activity relationship studies of 3-substituted derivatives of 2-hydroxypropionanilides, including sulfones and sulfoxides, revealed potent antiandrogen activity. This research contributes to the development of treatments for androgen-responsive diseases (Tucker et al., 1988).

Novel Synthesis of Benzothiazepines

- Benzothiazepines with Sulfonyl Moiety : An efficient synthesis method for novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group was described. These compounds have potential applications in pharmaceuticals due to their structural features (Chhakra et al., 2019).

Julia-Kocienski Olefination

- Julia-Kocienski Olefination : The use of 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones in the Julia-Kocienski olefination reaction was studied. This research demonstrates the potential of BTFP sulfones in synthesizing various organic compounds, including methoxylated stilbenes, which have applications in organic electronics and photonics (Alonso et al., 2005).

properties

IUPAC Name |

4-[(3-methylphenyl)methylsulfonyl]-7-thiophen-2-yl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S3/c1-14-4-2-5-15(12-14)13-23(19,20)18-8-7-17(22-11-9-18)16-6-3-10-21-16/h2-6,10,12,17H,7-9,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOZPCKFOHVFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(SCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide](/img/structure/B2576915.png)

![1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2576919.png)

![3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2576923.png)

![3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2576926.png)

![ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate](/img/structure/B2576929.png)

![1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2576931.png)

![2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2576933.png)

![3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride](/img/structure/B2576936.png)